N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrimidine, piperazine, pyrazolo[3,4-d]pyrimidine, and benzofuran . These groups are common in pharmaceutical compounds and could suggest a variety of potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a piperazine ring could impact its solubility and the pyrimidine ring could influence its reactivity .Scientific Research Applications
Synthesis and Biological Screening for Tuberculosis
One study involved the synthesis of benzofuran and benzo[d]isothiazole derivatives designed for inhibiting Mycobacterium tuberculosis DNA GyrB. The study found that certain compounds exhibited promising activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents without cytotoxic effects in eukaryotic cells at specific concentrations (Reddy et al., 2014).
Development of Anti-inflammatory and Analgesic Agents
Another study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities. This research suggests the potential of these compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Exploration of Anticancer Activities
Research into benzofuran-enaminone hybrids possessing a piperazine linker aimed at synthesizing bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) indicated a new approach for the development of compounds with potential anticancer activities (Mekky et al., 2021).
Investigation of Antipsychotic Agents
A study on heterocyclic analogues of a known antipsychotic compound showed that certain derivatives exhibited potent in vivo activities comparable to the parent compound, suggesting their potential as antipsychotic agents with fewer side effects (Norman et al., 1996).
Antimicrobial Screening of Novel Compounds
Research focused on synthesizing 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties revealed compounds with excellent yields and significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, underscoring the potential for developing new antimicrobial agents (Idrees et al., 2020).
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N9O2/c34-23(20-14-17-4-1-2-5-19(17)35-20)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h1-7,14-16H,8-13H2,(H,25,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGDLLDDIXIHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4)C6=NC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.